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Compound of Interest

Compound Name: 5-Aminopyridazin-3(2h)-one

Cat. No.: B026420

5-Aminopyridazin-3(2H)-one Derivatives: A
Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyridazin-3(2H)-one core is a versatile heterocyclic scaffold that has garnered
significant attention in medicinal chemistry due to its "privileged" nature. This structure is
capable of interacting with a wide array of biological targets, leading to a broad spectrum of
pharmacological activities. Its derivatives have been extensively explored for various
therapeutic applications, demonstrating potential as anticancer, cardiovascular, anti-
inflammatory, and antimicrobial agents. This guide provides a comprehensive overview of the
synthesis, biological activities, and mechanisms of action of these promising compounds,
supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis of 5-Aminopyridazin-3(2H)-one
Derivatives

The synthesis of the pyridazin-3(2H)-one ring is most commonly achieved through the
condensation of a y-keto acid or a related precursor with a hydrazine derivative. A prevalent
one-pot method involves the reaction of a substituted acetophenone with glyoxylic acid,
followed by ring closure with hydrazine hydrate.[1][2] Further modifications at various positions
of the pyridazinone ring, such as N-alkylation or substitution at the C6 position, allow for the
generation of diverse chemical libraries for biological screening.
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Below is a generalized workflow for the synthesis of 6-substituted-3(2H)-pyridazinone
derivatives.
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Caption: Generalized synthetic workflow for pyridazinone derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 5-aminopyridazin-3(2H)-one have shown remarkable efficacy in several key

therapeutic areas.

Anticancer Activity

The pyridazinone scaffold is present in numerous anticancer agents that target various
hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and DNA damage repair

mechanisms.
Mechanism of Action: PARP and VEGFR-2 Inhibition

A significant number of pyridazinone-based anticancer drugs function as inhibitors of Poly
(ADP-ribose) polymerase (PARP).[3] PARP enzymes are crucial for the repair of DNA single-
strand breaks (SSBs). By inhibiting PARP, SSBs accumulate and lead to double-strand breaks
(DSBs) during replication. In cancers with deficiencies in homologous recombination repair
(e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, resulting in cell death
via a process known as synthetic lethality.[3][4]
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Caption: Mechanism of action for PARP inhibitors in cancer therapy.

Other derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor
Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[5][6] By blocking the
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VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels
that tumors require for growth and metastasis.
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Quantitative Data: Anticancer Activity

Caption: VEGFR-2 signaling pathway and its inhibition.

Compound Class Target/Cell Line IC50 / G1% Reference
Olaparib PARP 0.015 pM [3]
Fluzoparib PARP 1.46 nM [3]
Talazoparib PARP 0.0002 pM [3]
Pyrido-pyridazinone

A549 (Lung Cancer) 1.03 uM [7]
(Cpd 40)
Pyrido-pyridazinone HelLa (Cervical

1.15 uM [7]

(Cpd 40) Cancer)
Quinoline derivative PANC-1 (Pancreatic) 29 uM [3]

Diarylurea derivative
(173a)

VEGFR-2

60% Inhibition @ 10
pM

[5][6]

Diarylurea derivative
(a0l

Melanoma (SK-MEL-
5)

Gl% = 100.14%

[5]

Cardiovascular Activity (Vasodilators)

Pyridazinone derivatives have shown significant promise as vasodilators for the treatment of
cardiovascular diseases like hypertension.[3][8] Their mechanisms often involve the modulation
of endothelial nitric oxide synthase (eNOS) and inhibition of phosphodiesterases (PDES).

Mechanism of Action: eNOS/NO Signaling

Several pyridazinone derivatives exert their vasorelaxant effects by upregulating the expression
and activity of eNOS.[9][10] This enzyme catalyzes the production of nitric oxide (NO) in
endothelial cells. NO then diffuses into adjacent vascular smooth muscle cells, where it
activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine
monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), which ultimately
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causes smooth muscle relaxation and vasodilation by reducing intracellular calcium levels.[11]

[12]
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Caption: eNOS/NO signaling pathway in vasodilation.

Quantitative Data: Vasorelaxant Activity

Compound Series Activity Metric Value Reference
Hydralazine

EC50 18.210 pM [1]
(Reference)

6-phenylpyridazin-

] EC50 0.339 uM [1][3]
3(2H)-one (Acid 16)
6-phenylpyridazin-
phenyipy EC50 1.225 uM [1]I3]
3(2H)-one (Ester 17)
Thiosemicarbazide
o EC50 0.0117 pM [9][10]
derivative (4h)
Cyclized
thiosemicarbazide EC50 0.0025 uM [9][10]
(5e)
Dihydropyridazinone
IC50 0.08 pumol/l [3]
(Cpd 26)

Other Biological Activities

Beyond anticancer and cardiovascular applications, the 5-aminopyridazin-3(2H)-one scaffold
has been utilized to develop agents with a range of other activities, as summarized in the table
below.

Quantitative Data: Other Activities
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Compound
Activity o s Metric Value Reference
ass

Isoxazolo[4,5-

Anti-
) d]pyridazin- COX-2 Inhibition Potent [13]
inflammatory
4(5H)-one
) ) Diarylurea
Antibacterial o MIC (S. aureus) 16 pg/mL [5]
derivative (10h)
] Diarylurea ]
Antifungal o MIC (C. albicans) 16 pg/mL [5]
derivative (89)
4-amino-
FABP4 Inhibition pyridazin-3(2H)- IC50 1.57 uM [14]
one (14e)

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and
comparison of novel chemical entities.

In Vitro Vasorelaxant Activity Assay

This assay is used to determine the vasodilatory effect of a compound on isolated blood
vessels.[15][16][17]

Workflow for Vasorelaxant Activity Screening
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Caption: Workflow for in vitro vasorelaxant activity screening.
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o Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully
excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective
tissue and cut into rings of 3-4 mm in length.

e Mounting: The aortic rings are suspended between two stainless steel hooks in an organ
bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with
95% O2 and 5% CO:2. One hook is fixed, and the other is connected to an isometric force
transducer.

» Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1
gram, with the bath solution being replaced every 15 minutes.

o Contraction: A stable contraction is induced by adding a vasoconstrictor agent, such as
phenylephrine (1 pM) or potassium chloride (60-80 mM), to the bath.

o Compound Addition: Once the contraction reaches a stable plateau, the test compound is
added to the bath in a cumulative manner at increasing concentrations.

o Data Analysis: The relaxation induced by the compound is recorded as a percentage of the
pre-contraction induced by the vasoconstrictor. A dose-response curve is plotted, and the
EC50 value (the concentration of the compound that produces 50% of the maximal
relaxation) is calculated.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic
activity of the VEGFR-2 kinase domain.[8][14][18][19]

e Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, ATP, a
specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and a detection reagent (e.g., ADP-
Glo™).

e Procedure: a. A serial dilution of the test compound is prepared in a suitable solvent like
DMSO. b. In a 96-well microplate, the kinase buffer, VEGFR-2 enzyme, and the test
compound at various concentrations are added. c. The kinase reaction is initiated by adding
a mixture of the substrate and ATP. d. The plate is incubated at 30°C for a defined period
(e.g., 45-60 minutes). e. The reaction is stopped, and the detection reagent is added. The
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ADP-GIlo™ reagent, for instance, first depletes the remaining ATP and then converts the
ADP produced by the kinase reaction back into a detectable luminescent signal. f. The
luminescence is measured using a microplate reader.

Data Analysis: The signal is inversely proportional to kinase activity. The percentage of
inhibition for each compound concentration is calculated relative to a no-inhibitor control, and
the IC50 value is determined by fitting the data to a dose-response curve.

NCI-60 Human Tumor Cell Line Screen

This is a standardized screen provided by the National Cancer Institute (NCI) to evaluate the

anticancer potential of novel compounds.[9][10][20]

Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium with
5% fetal bovine serum and inoculated into 96-well microtiter plates.

Initial Screen (One-Dose): Initially, the compound is tested at a single high concentration
(typically 10—> M) against all 60 cell lines. The cultures are incubated for 48 hours.

Endpoint Measurement: After incubation, cell viability is determined using a sulforhodamine
B (SRB) protein staining assay. The absorbance is read, and the percentage growth (PG) is
calculated for each cell line.

Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is
then evaluated in a five-dose assay (typically using 10-fold dilutions) to determine key
parameters such as:

o GI50: The concentration causing 50% growth inhibition.
o TGI: The concentration causing total growth inhibition (cytostatic effect).

o LC50: The concentration causing a 50% reduction in the initial cell number (cytotoxic
effect).

Data Analysis: The results are presented as mean graphs, which provide a characteristic
"fingerprint" of the compound's activity across the different cancer types. This can be used in
algorithms like COMPARE to infer a potential mechanism of action by matching the
fingerprint to those of known anticancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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